5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C9H8N4O2S2 and its molecular weight is 268.31. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A study discusses the synthesis and biological properties of derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione, which were found to display strong activity against various cancers, including L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma (Machoń, Wieczorek, & Mordarski, 1987). This highlights the compound's potential in anticancer research and its effectiveness against multiple types of cancer cells.
Synthetic Methodologies and Derivative Applications
Research on the novel synthesis and reactions of related compounds, such as 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, has led to the development of new derivatives bearing various functional groups. These compounds have been utilized for further chemical transformations, indicating the versatility of the core structure for synthesizing a wide range of derivatives with potential biological activities (Chang, Cho, & Kim, 2003).
Green Chemistry Approaches
A green and efficient method for synthesizing 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water has been developed. This protocol showcases the importance of environmentally friendly methods in chemical synthesis, offering high yields, mild reaction conditions, and easy work-up, which are critical for sustainable chemistry practices (Dhorajiya & Dholakiya, 2013).
Antibacterial and Antifungal Activities
The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones from heterocyclic models derived from drug-like molecules has demonstrated that these compounds possess antibacterial activity, with some showing good to excellent effects. This underscores their potential as leads for developing new antibacterial and antifungal agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a sulfur atom . Thiazoles are found in many potent biologically active compounds, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents .
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of roles in biochemistry, including serving as the bases in DNA and RNA.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16)/b10-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONLRUJXBPHLJ-WTDSWWLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.